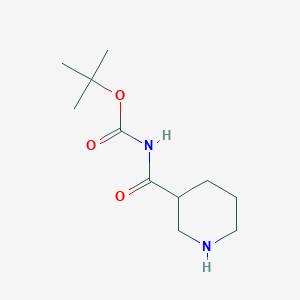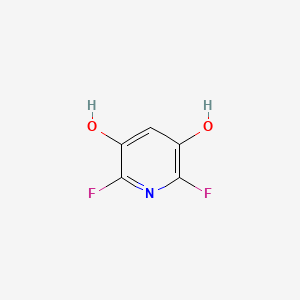
2,6-Difluoropyridine-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoropyridine-3,5-diol is an organic compound with the molecular formula C5H3F2NO2. It is a derivative of pyridine, where two fluorine atoms are substituted at the 2 and 6 positions, and hydroxyl groups are substituted at the 3 and 5 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoropyridine-3,5-diol can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 2,6-dichloropyridine with fluoride ions. This reaction typically requires the presence of a fluoride source such as potassium fluoride and a phase-transfer catalyst like 18-crown-6. The reaction is carried out at elevated temperatures, around 180-188°C, to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation and recrystallization techniques to achieve the desired quality .
化学反应分析
Types of Reactions
2,6-Difluoropyridine-3,5-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, 18-crown-6, elevated temperatures (180-188°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
科学研究应用
2,6-Difluoropyridine-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of 2,6-Difluoropyridine-3,5-diol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
2,6-Difluoropyridine: Lacks the hydroxyl groups present in 2,6-Difluoropyridine-3,5-diol, resulting in different chemical properties and reactivity.
3,5-Difluoropyridine: Fluorine atoms are substituted at different positions, leading to variations in chemical behavior.
2,6-Dichloropyridine: Chlorine atoms instead of fluorine, affecting the compound’s reactivity and applications
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties.
属性
IUPAC Name |
2,6-difluoropyridine-3,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-4-2(9)1-3(10)5(7)8-4/h1,9-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYYQBQQSJGYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1O)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
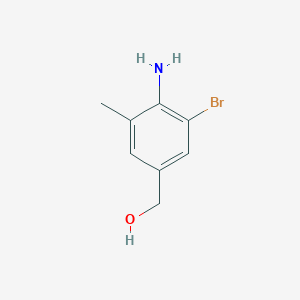
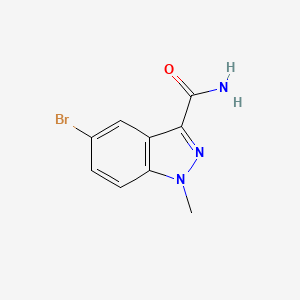
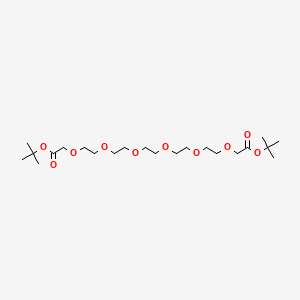
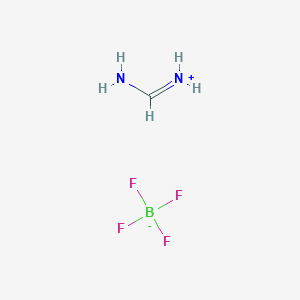
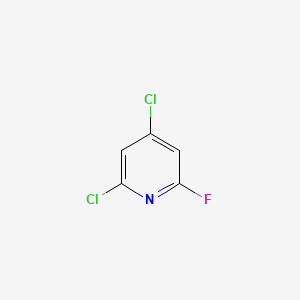
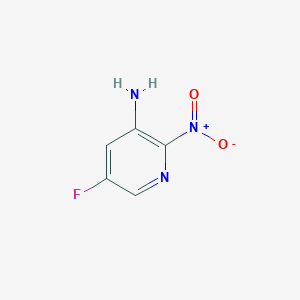

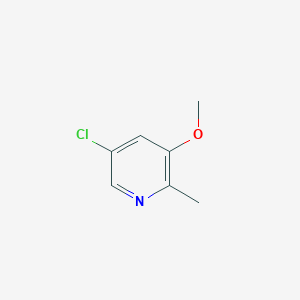
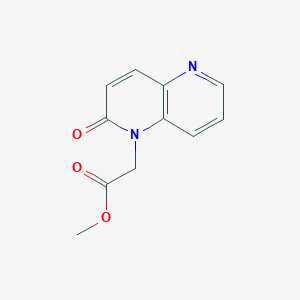
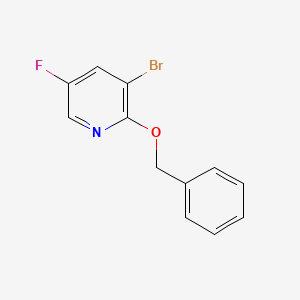
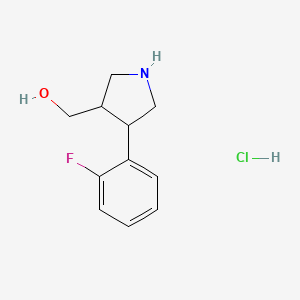
![(1S,4R)-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8133817.png)
![rac-[(3S,4R)-4-(4-Chloro-2-fluorophenyl)-3-pyrrolidinyl]methanol hydrochloride](/img/structure/B8133827.png)
